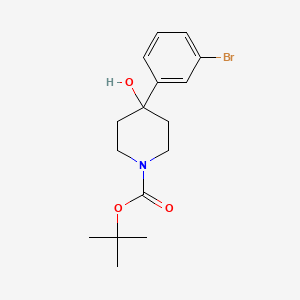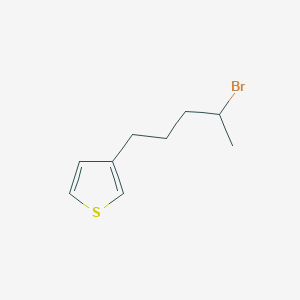
3-(4-Bromopentyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromopentyl)thiophene is a thiophene derivative characterized by a five-membered ring containing sulfur and a bromopentyl side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopentyl)thiophene typically involves the bromination of pentylthiophene. One common method includes the reaction of pentylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Bromopentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromopentyl side chain can be reduced to a pentyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products:
Substitution: Formation of azido or thiol-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of pentylthiophene.
Applications De Recherche Scientifique
3-(4-Bromopentyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromopentyl)thiophene in biological systems involves its interaction with cellular targets, leading to various biological effects. The bromopentyl side chain allows for interactions with hydrophobic pockets in proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparaison Avec Des Composés Similaires
3-(4-Chloropentyl)thiophene: Similar structure but with a chlorine atom instead of bromine.
3-(4-Iodopentyl)thiophene: Similar structure but with an iodine atom instead of bromine.
3-(4-Methylpentyl)thiophene: Similar structure but with a methyl group instead of bromine.
Uniqueness: 3-(4-Bromopentyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H13BrS |
|---|---|
Poids moléculaire |
233.17 g/mol |
Nom IUPAC |
3-(4-bromopentyl)thiophene |
InChI |
InChI=1S/C9H13BrS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8H,2-4H2,1H3 |
Clé InChI |
UPVMSXUGDBYPNH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC1=CSC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


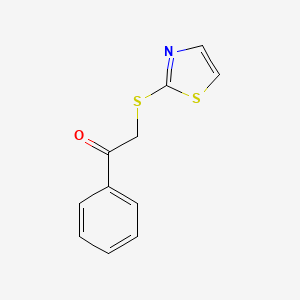
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
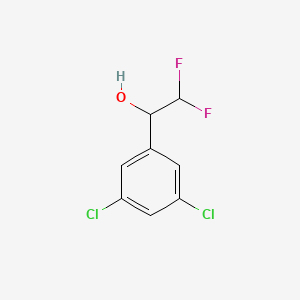
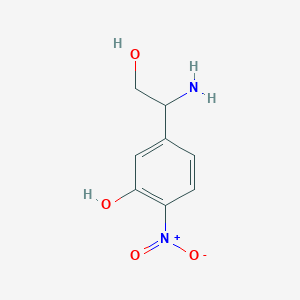
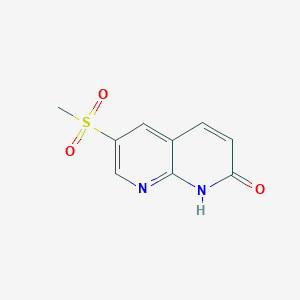
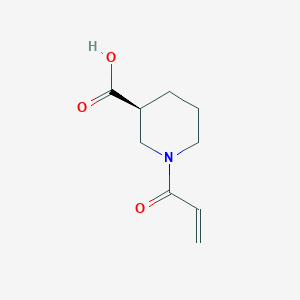
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
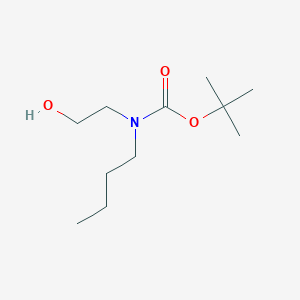
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
